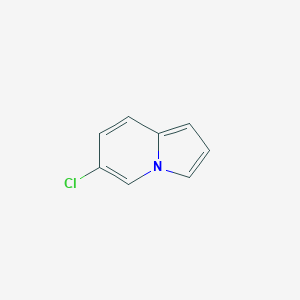

6-Chloroindolizine

Description

Overview of Indolizine (B1195054) Heterocyclic System Architecture

Indolizine, also known by its systematic IUPAC name pyrrolo[1,2-a]pyridine, is a bicyclic aromatic heterocycle consisting of a fused pyridine (B92270) (a six-membered ring) and a pyrrole (B145914) (a five-membered ring). researchgate.netnih.gov It is a structural isomer of the more commonly known indole, but with a key difference: the nitrogen atom is located at the bridgehead position, shared between the two rings. nih.gov This arrangement results in a 10-pi electron aromatic system, which imparts distinct electronic characteristics.

The indolizine core is planar and possesses a unique distribution of electron density. The five-membered ring is electron-rich, making it susceptible to electrophilic attack, particularly at the C1 and C3 positions. uoanbar.edu.iq Conversely, the six-membered ring is comparatively electron-deficient, a property stemming from the electronegativity of the bridgehead nitrogen atom. libretexts.org This electronic dichotomy within a single molecule is a key driver of its reactivity and synthetic utility.

Table 1: Fundamental Properties of the Indolizine Core

| Property | Description |

|---|---|

| Chemical Formula | C₈H₇N nih.gov |

| Molar Mass | 117.15 g·mol⁻¹ nih.gov |

| Aromaticity | 10 π-electron system |

| Structure | Fused pyridine and pyrrole rings researchgate.net |

| Key Feature | Bridgehead nitrogen atom nih.gov |

| Reactivity | Electron-rich five-membered ring, electron-deficient six-membered ring. uoanbar.edu.iqlibretexts.org |

Historical Context of Indolizine Synthesis and Functionalization

The history of indolizine chemistry dates back to 1890, when the parent heterocyclic system was first described. researchgate.netyoutube.com However, it was not until 1912 that the first synthesis of indolizine was achieved by Scholtz. youtube.com Early methods, such as the Scholtz and Chichibabin reactions, laid the groundwork for accessing the indolizine skeleton and have become classical methodologies in the field. researchgate.netmdpi.com

The Scholtz synthesis involved the high-temperature treatment of 2-methylpyridine (B31789) with acetic anhydride, followed by hydrolysis. youtube.com Another foundational method, the Chichibabin reaction, typically involves the reaction of α-picolinium salts with α-halo-carbonyl compounds. Over the decades, the desire to create more complex and diversely substituted indolizine derivatives has driven the development of numerous new synthetic strategies. researchgate.netlibretexts.org These modern approaches often leverage transition metal-catalyzed reactions, researchgate.net cycloaddition pathways, libretexts.org and methods starting from either pyridine or pyrrole precursors to build the fused ring system. This evolution in synthetic methodology has significantly expanded the accessibility and structural diversity of the indolizine family.

Importance of Halogenated Heterocycles in Organic Synthesis

Halogenated heterocyclic compounds are indispensable building blocks in modern organic chemistry. The introduction of a halogen atom (F, Cl, Br, I) onto a heterocyclic core imparts several advantageous properties. Firstly, halogens act as versatile synthetic handles. They are excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from a halogenated intermediate.

Secondly, halogenation significantly influences the physicochemical properties of a molecule. Halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated heterocycles particularly valuable in medicinal chemistry and drug discovery, where fine-tuning these properties is crucial for developing effective therapeutic agents. Furthermore, the unique electronic properties of halogenated systems are leveraged in materials science for the development of organic light-emitting diodes (OLEDs) and other advanced electronic materials.

Rationale for Dedicated Academic Research on 6-Chloroindolizine

While the indolizine framework has been the subject of extensive study, dedicated research specifically on the this compound isomer appears to be limited. However, a strong rationale for its investigation can be constructed based on established principles of chemical reactivity and molecular design.

Moreover, the chlorine atom at the 6-position serves as a strategic functional group for further molecular elaboration. It provides a reactive site for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for building molecular complexity. This would allow for the synthesis of a library of 6-substituted indolizine derivatives, which are otherwise difficult to access, enabling systematic exploration of their structure-activity relationships in various applications. Given the prevalence of halogenated heterocycles in pharmaceuticals and functional materials, this compound represents a promising, yet underexplored, platform for the discovery of novel compounds with potentially valuable biological or photophysical properties.

Table 2: Potential Research Applications for this compound

| Area of Research | Rationale |

|---|---|

| Medicinal Chemistry | The chloro-substituent can enhance binding affinity and modulate metabolic stability of potential drug candidates. |

| Organic Synthesis | The chlorine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions to create novel derivatives. |

| Materials Science | Halogenation can tune the electronic and photophysical properties for applications in organic electronics. |

| Reaction Mechanism Studies | Investigating how the C6-chloro group affects the regioselectivity of electrophilic substitution on the pyrrole ring and cycloaddition reactivity. |

Structure

3D Structure

Properties

IUPAC Name |

6-chloroindolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNSGOOTOLRXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=CC2=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314845 | |

| Record name | Indolizine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632285-97-2 | |

| Record name | Indolizine, 6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632285-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indolizine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 6 Chloroindolizine

Nucleophilic Substitution Reactions at the C6-Chloro Position

The chlorine atom at the C6 position of the indolizine (B1195054) ring is susceptible to nucleophilic displacement. This reactivity is enhanced by the electronic structure of the indolizine nucleus, where the bridgehead nitrogen atom can stabilize the intermediate formed during the substitution process. The reaction generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

Nucleophilic aromatic substitution reactions on chloro-substituted indolizine derivatives are believed to proceed via a two-step addition-elimination mechanism. libretexts.orgnih.gov In this pathway, the nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. libretexts.orgyoutube.com The nitrogen atom of the pyridine (B92270) ring plays a crucial role in activating the halogen for this substitution. nih.gov The negative charge of the intermediate can be delocalized onto the electron-withdrawing nitrogen atom, which stabilizes the complex and facilitates its formation. libretexts.orgnih.gov In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the indolizine ring and yielding the final substituted product. libretexts.org The presence of additional electron-withdrawing groups on the ring can further activate the system towards nucleophilic attack. youtube.comnih.gov

6-Chloroindolizine and its derivatives readily undergo nucleophilic substitution with oxygen-based nucleophiles. For instance, studies on analogous 5-chloroindolizines have shown that they react efficiently with sodium methoxide (B1231860) in methanol (B129727). nih.gov Refluxing a solution of the chloroindolizine derivative with sodium methoxide results in the displacement of the chloride ion to form the corresponding methoxyindolizine in good yields. nih.gov

Table 1: Reaction of Chloroindolizine Derivatives with Oxygen Nucleophiles Data adapted from studies on 2-aryl-5-chloro-6-cyano-7-methylindolizines. nih.gov

| Entry | Substrate | Nucleophile | Product | Yield (%) |

| 1 | 2-(p-tolyl)-5-chloro-6-cyano-7-methylindolizine | Sodium methoxide | 2-(p-tolyl)-5-methoxy-6-cyano-7-methylindolizine | 82 |

| 2 | 2-(p-chlorophenyl)-5-chloro-6-cyano-7-methylindolizine | Sodium methoxide | 2-(p-chlorophenyl)-5-methoxy-6-cyano-7-methylindolizine | 80 |

| 3 | 2-(p-methoxyphenyl)-5-chloro-6-cyano-7-methylindolizine | Sodium methoxide | 2-(p-methoxyphenyl)-5-methoxy-6-cyano-7-methylindolizine | 85 |

Nitrogen nucleophiles, such as primary and secondary amines, are effective in displacing the chlorine atom from the indolizine core. nih.gov Reactions of 5-chloroindolizine (B13661133) derivatives with an excess of a secondary amine like morpholine (B109124) or piperidine (B6355638) proceed smoothly at room temperature. nih.gov However, reactions involving less nucleophilic primary amines, such as benzylamine, may require heating to achieve the desired transformation. nih.gov These reactions lead to the formation of a diverse range of 5-aminoindolizine derivatives in good to excellent yields. nih.gov

Table 2: Reaction of Chloroindolizine Derivatives with Nitrogen Nucleophiles Data adapted from studies on 2-aryl-5-chloro-6-cyano-7-methylindolizines. nih.gov

| Entry | Substrate | Nucleophile | Product | Yield (%) |

| 1 | 2-phenyl-5-chloro-6-cyano-7-methylindolizine | Morpholine | 2-phenyl-5-(morpholin-4-yl)-6-cyano-7-methylindolizine | 94 |

| 2 | 2-phenyl-5-chloro-6-cyano-7-methylindolizine | Piperidine | 2-phenyl-5-(piperidin-1-yl)-6-cyano-7-methylindolizine | 92 |

| 3 | 2-phenyl-5-chloro-6-cyano-7-methylindolizine | Pyrrolidine | 2-phenyl-5-(pyrrolidin-1-yl)-6-cyano-7-methylindolizine | 95 |

| 4 | 2-phenyl-5-chloro-6-cyano-7-methylindolizine | Benzylamine | 2-phenyl-5-(benzylamino)-6-cyano-7-methylindolizine | 78 |

The C6-chloro group can also be substituted by various sulfur nucleophiles. nih.gov For example, a 5-chloroindolizine derivative has been shown to react with mercaptoethanol under basic conditions to yield the corresponding thioether. nih.gov Similarly, treatment with ethyl mercaptoacetate (B1236969) in the presence of a base results in the formation of the respective substituted product. nih.gov A noteworthy reaction involves the use of thiourea (B124793) in refluxing butanol, which converts the chloroindolizine into an indolizinethione. nih.gov This transformation is believed to occur through the decomposition of an unstable isothiouronium salt intermediate. nih.gov

Table 3: Reaction of Chloroindolizine Derivatives with Sulfur Nucleophiles Data adapted from studies on 2-aryl-5-chloro-6-cyano-7-methylindolizines. nih.gov

| Entry | Substrate | Nucleophile | Product | Yield (%) |

| 1 | 2-(p-methoxyphenyl)-5-chloro-6-cyano-7-methylindolizine | Mercaptoethanol / EtONa | 2-(p-methoxyphenyl)-5-((2-hydroxyethyl)thio)-6-cyano-7-methylindolizine | 75 |

| 2 | 2-phenyl-5-chloro-6-cyano-7-methylindolizine | Ethyl mercaptoacetate / NaOH | Ethyl 2-((2-phenyl-6-cyano-7-methylindolizin-5-yl)thio)acetate | 83 |

| 3 | 2-phenyl-5-chloro-6-cyano-7-methylindolizine | Thiourea | 2-phenyl-6-cyano-7-methylindolizine-5(8H)-thione | 72 |

Electrophilic Substitution on the Indolizine Ring System (C1, C3, C5, C7, C8) in this compound Context

The indolizine ring system is electron-rich and generally reactive towards electrophiles. The substitution pattern is dictated by the electronic properties of the bicyclic system, where the five-membered pyrrole-like ring is significantly more activated towards electrophilic attack than the six-membered pyridine-like ring.

In the parent indolizine system, electrophilic substitution occurs preferentially at the C3 and C1 positions of the five-membered ring. Studies on related aza-analogs, such as 6- and 8-azaindolizines, have shown that electrophilic formylation occurs first at the C3 position, and subsequently at the C1 position if C3 is blocked. worktribe.com This regioselectivity is attributed to the ability of the bridgehead nitrogen to stabilize the cationic Wheland intermediate formed upon electrophilic attack at these positions.

For this compound, the chlorine atom acts as a deactivating group via its inductive effect, making the entire ring system less reactive towards electrophiles compared to unsubstituted indolizine. However, the inherent directing effect of the indolizine nucleus is expected to dominate. Therefore, electrophilic substitution on this compound is predicted to occur primarily at the C3 and C1 positions, consistent with the observed reactivity of the parent and related heterocyclic systems. worktribe.com

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for constructing complex cyclic systems, and the indolizine core can participate in several modes of cycloaddition.

In [3+2] cycloaddition reactions, the indolizine ring can react with a three-atom component. This typically involves the generation of an azomethine ylide from the indolizine, which then reacts with a dipolarophile. These reactions are a cornerstone for the synthesis of five-membered heterocyclic rings. rsc.orgresearchgate.netmdpi.com While the indolizine scaffold is known to participate in such transformations, specific examples detailing the pathways for this compound are not extensively documented in readily available literature. However, the general mechanism involves the C1 and C3 positions of the indolizine acting as the terminal carbons of the 1,3-dipole. The presence of the C6-chloro substituent would be expected to influence the stability and reactivity of the azomethine ylide intermediate, potentially affecting reaction rates and yields.

The [8+2] cycloaddition is a characteristic reaction of indolizines, where the 8π-electron system of the indolizine bicycle reacts with a 2π-electron component (a dienophile), such as an activated alkyne or alkene, to form a cycl[3.2.2]azine. nih.govmdpi.com This reaction provides a direct route to extended, nitrogen-bridged aromatic systems.

The mechanism is often considered a concerted pericyclic process, but stepwise pathways involving zwitterionic intermediates can also occur, particularly when polar substituents are present on either reactant. nih.govmdpi.com For this compound, the reaction with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of the corresponding chlorocyclazine derivative. The electron-withdrawing chloro group can influence the energy of the frontier orbitals (HOMO and LUMO) of the indolizine, affecting the reaction's feasibility and conditions. In some cases, these reactions require a catalyst or oxidant, such as palladium on carbon (Pd/C), to facilitate the final aromatization step to the cyclazine. mdpi.com

Table 1: Examples of [8+2] Cycloaddition Reactions with Indolizine Derivatives

| Indolizine Reactant | Dienophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 6-Chloro-1,2-dicarboxylate Indolizine | - (Internal Cyclization) | 1,2-bis(carbomethoxy)-6-chloro-3H-isoquinolino[1,2,3-d,c]indolizine-3-one | Not specified | mdpi.com |

| 6-Nitroindolizine | Dimethyl Acetylenedicarboxylate (DMAD) | Nitrocyclazine | Toluene, Δ, 3h | mdpi.com |

C–H Functionalization of this compound and its Derivatives

Direct C–H functionalization has become a powerful strategy for modifying heterocyclic cores without the need for pre-functionalized starting materials, offering high atom economy.

The five-membered ring of the indolizine system is more electron-rich than the six-membered ring, making it the preferred site for electrophilic C–H functionalization. The C3 and C1 positions are particularly reactive. researchgate.netnih.gov For this compound, the deactivating effect of the chlorine on the six-membered ring further enhances the inherent selectivity for functionalization on the five-membered ring.

Various methodologies have been developed for the site-selective functionalization of indolizines. For instance, rhodium-catalyzed reactions with N-sulfonyl triazoles can introduce enamido groups selectively at the C3-position. researchgate.net While specific studies on this compound may be limited, these established protocols for other indolizine derivatives are likely applicable. The choice of catalyst and directing group can steer the functionalization to different positions. For example, direct metalation approaches using strong bases can lead to functionalization at specific sites, with the regioselectivity influenced by substituents already present on the ring. worktribe.com

Table 2: Regioselectivity in C-H Functionalization of Fused Heterocycles

| Heterocycle | Position(s) Functionalized | Reaction Type | Key Factor for Selectivity | Reference |

|---|---|---|---|---|

| Indolizines | C3 | Rh(II)-catalyzed enamidation | Inherent electronic properties of the ring | researchgate.net |

| Indolizines | C1, C3 | Iridium-catalyzed borylation | Steric and electronic effects of substituents | worktribe.com |

| Quinolines | C3 | Nickel-catalyzed functionalization | Formation of a 1,4-dihydroquinoline (B1252258) intermediate | polyu.edu.hk |

The chloro-substituent at the C6 position of this compound serves as a handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a prominent example. libretexts.orgyoutube.com

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C6 position. The reaction is typically catalyzed by a palladium complex with appropriate ligands and requires a base. nih.govorganic-chemistry.org The reactivity of aryl chlorides in Suzuki-Miyaura couplings can be lower than that of bromides or iodides, often necessitating more active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands. libretexts.orgorganic-chemistry.org Successful coupling transforms the this compound scaffold into more complex structures, which is a valuable strategy in medicinal chemistry and materials science. nih.govorganic-chemistry.org While the general methodology is well-established for various heteroaryl chlorides, specific optimized conditions for this compound would depend on the coupling partner and desired product.

Table 3: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Common Examples | Reference |

|---|---|---|---|

| Substrate | Electrophilic partner | Aryl/Heteroaryl Halides (e.g., this compound) | libretexts.org |

| Reagent | Nucleophilic partner | Boronic acids, Boronic esters | youtube.com |

| Catalyst | Facilitates oxidative addition, transmetalation, and reductive elimination | Pd(OAc)₂, Pd(PPh₃)₄, Palladacycles | libretexts.orgorganic-chemistry.org |

| Ligand | Stabilizes and activates the metal catalyst | Phosphines (e.g., PPh₃, PCy₃, SPhos) | nih.govorganic-chemistry.org |

| Base | Activates the organoboron reagent and facilitates the catalytic cycle | K₂CO₃, Cs₂CO₃, K₃PO₄ | youtube.comnih.gov |

Radical Reactions and Oxidative Transformations of this compound

The indolizine ring system is known to participate in radical reactions, often as part of synthetic strategies to construct the core or introduce substituents. researchgate.netrsc.org While specific studies on radical reactions of a pre-formed this compound are not extensively documented, the general principles of radical chemistry on aromatic heterocycles can be applied. The electron-rich nature of the indolizine ring suggests that it could be susceptible to attack by electrophilic radicals. The position of radical attack would be governed by the stability of the resulting radical intermediate, with positions C-1 and C-3 being likely candidates due to the ability of the nitrogen atom to stabilize an adjacent radical. The presence of the electron-withdrawing chlorine atom at the 6-position would likely deactivate the pyridine ring towards radical attack to some extent.

Oxidative transformations of indolizine derivatives have been reported, often involving transition metal catalysts. For instance, palladium-catalyzed oxidative carbonylation and oxidative addition of aroyl chlorides to generate functionalized indolizines are known processes. researchgate.netorganic-chemistry.orgacs.org These reactions typically involve the formation of organopalladium intermediates. While these examples focus on the synthesis of the indolizine core, they highlight the stability of the ring system under certain oxidative conditions. Direct oxidation of the this compound ring could potentially lead to the formation of N-oxides or degradation of the molecule, depending on the oxidant used. The electron-rich five-membered ring is generally more susceptible to oxidation than the six-membered pyridine ring.

Below is a table summarizing potential radical and oxidative reactions based on the general reactivity of the indolizine scaffold.

| Reaction Type | Reagents/Conditions | Expected Outcome on this compound |

| Radical C-H Functionalization | Radical initiator (e.g., AIBN), radical precursor | Substitution at C-1 or C-3 |

| Palladium-Catalyzed Oxidative Coupling | Pd(0) catalyst, oxidant, coupling partner | Functionalization at various positions, depending on the directing group |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Potential for N-oxide formation or ring opening |

Reductive Reactions of this compound (e.g., Dehalogenation)

The reductive chemistry of this compound is expected to be centered around two main transformations: reduction of the indolizine core and reductive dehalogenation of the C-Cl bond. The indolizine ring itself is relatively resistant to reduction under mild conditions. However, catalytic hydrogenation under more forcing conditions can lead to the saturation of the heterocyclic system.

Of particular interest is the reductive dehalogenation of the 6-chloro substituent. The cleavage of carbon-halogen bonds via reduction is a well-established transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation, dissolving metal reductions, and hydride reagents. The reactivity of the C-Cl bond in this compound would be analogous to that observed in other chloro-substituted aromatic and heteroaromatic compounds, such as chloropyridines and chloroindoles. acs.orgfrontiersin.org

For instance, nickel-catalyzed reductive coupling of 2-halopyridines has been shown to be an effective method for C-C bond formation, implying that the C-Cl bond is susceptible to cleavage by low-valent metal species. acs.org Similarly, microbial reductive dehalogenation has been observed for various chlorinated aromatic compounds, suggesting that enzymatic systems could also potentially effect the dehalogenation of this compound. nih.govnih.govresearchgate.net

The table below outlines potential reductive reactions for this compound.

| Reaction Type | Reagents/Conditions | Expected Outcome |

| Catalytic Hydrogenation | H₂, Pd/C | Dehalogenation to form indolizine and/or reduction of the heterocyclic core |

| Dissolving Metal Reduction | Na, liquid NH₃ | Dehalogenation and/or reduction of the pyridine ring |

| Hydride Reduction | LiAlH₄, NaBH₄ | Generally not effective for dehalogenation of aryl chlorides, may reduce other functional groups if present |

| Nickel-Catalyzed Reduction | Ni(0) source, reducing agent | Dehalogenation to indolizine |

Advanced Spectroscopic Characterization Methodologies for 6 Chloroindolizine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C) nipne.ro.

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. Protons in different chemical environments resonate at distinct chemical shifts (δ, ppm) and exhibit characteristic splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons. ¹³C NMR spectroscopy, conversely, reveals the carbon skeleton of the molecule, with chemical shifts indicating the electronic environment of each carbon atom.

For indolizine (B1195054) derivatives, ¹H NMR spectra typically display signals in the aromatic region (δ 7.0–9.0 ppm) corresponding to the protons on the fused ring system rjpbcs.comlew.ronih.govresearchgate.netmsu.ru. The precise positions and coupling constants of these signals are highly sensitive to the substitution pattern. For instance, protons adjacent to the bridgehead nitrogen or electron-withdrawing groups tend to resonate at lower field (higher ppm values) nipne.rolew.ro. ¹³C NMR spectra provide complementary data, with carbons in the indolizine core typically appearing in the range of δ 90–150 ppm, while carbonyl carbons of ester or amide functionalities can be found at lower field, often above δ 160 ppm nipne.ronih.gov.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Indolizine Derivatives

| Nucleus | Typical Chemical Shift (δ, ppm) | Description |

| ¹H | 7.0 – 9.0 | Aromatic and heteroaromatic protons of the indolizine core rjpbcs.comlew.ronih.govresearchgate.netmsu.ru |

| ¹H | 3.0 – 5.0 | Protons on saturated carbons or in specific functional groups rjpbcs.comlew.ronih.gov |

| ¹³C | 90 – 150 | Carbons of the indolizine aromatic core nipne.ronih.govmsu.ru |

| ¹³C | 160 – 190 | Carbonyl carbons (e.g., esters, amides) nipne.ronih.gov |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and establishing connectivity within complex molecules like indolizines.

COSY (Correlation Spectroscopy): This technique reveals through-bond correlations between ¹H nuclei that are coupled to each other, typically over two or three bonds. It helps in tracing proton networks within the indolizine structure nipne.rocore.ac.ukrsc.org.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish direct correlations between protons and the carbons to which they are directly attached (one-bond correlation). This is vital for assigning ¹³C signals based on known ¹H assignments core.ac.ukrsc.orgmdpi.com.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two or three bonds. This technique is particularly powerful for confirming the connectivity of substituents to the indolizine core and for determining the regiochemistry of reactions nipne.rocore.ac.ukrsc.org.

These 2D NMR methods collectively allow for the complete assignment of all signals, confirming the proposed structure of indolizine derivatives with high confidence core.ac.ukrsc.org.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. Each functional group has characteristic absorption frequencies. For indolizine derivatives, IR spectroscopy can confirm the presence of key structural features.

Commonly observed absorptions include:

N-H stretching vibrations (if present in derivatives) typically appear in the range of 3200–3500 cm⁻¹ rjpbcs.comlew.ronih.gov.

C-H stretching vibrations (aromatic and aliphatic) are observed around 2800–3100 cm⁻¹ rjpbcs.comlew.ronih.gov.

Carbonyl (C=O) stretching vibrations, if present (e.g., in ester or amide functionalities), are strong and appear in the region of 1650–1750 cm⁻¹ rjpbcs.comlew.ronih.gov.

C=N and C=C stretching vibrations within the aromatic rings contribute to bands typically found in the 1500–1650 cm⁻¹ region rjpbcs.comlew.ronih.gov.

C-Cl stretching vibrations, if present, would typically appear in the fingerprint region, often below 800 cm⁻¹, though their exact position can vary rjpbcs.comrsc.org.

Table 2: Characteristic IR Absorption Frequencies for Indolizine Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| N-H stretch | 3200 – 3500 | Present in derivatives with NH groups |

| C-H stretch | 2800 – 3100 | Aromatic and aliphatic |

| C=O stretch | 1650 – 1750 | Carbonyls (esters, amides, ketones) |

| C=N / C=C stretch | 1500 – 1650 | Aromatic ring vibrations |

| C-Cl stretch | < 800 | May be present, position varies |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to provide structural information through the analysis of its fragmentation patterns. When a molecule enters the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion directly corresponds to the molecular weight of the compound savemyexams.comlibretexts.orglibretexts.org.

For indolizine derivatives, the molecular ion peak provides the molecular mass, which can be used to confirm the elemental composition, especially with high-resolution mass spectrometry rjpbcs.comnih.gov. Fragmentation occurs when the molecular ion, being unstable, breaks down into smaller, charged fragments and neutral radicals. The resulting pattern of fragment ions is characteristic of the molecule's structure. For example, indolizines might undergo fragmentation via loss of small molecules like HCN or characteristic substituent fragments acs.org. The presence of a chlorine atom would introduce isotopic peaks (³⁵Cl and ³⁷Cl) in the mass spectrum, which can aid in its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectroscopy for Electronic Transitions and Band Resolution

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated π-electron system. Indolizines, being aromatic heterocycles, exhibit characteristic absorption bands in the UV-Vis region, typically between 200 and 500 nm lew.rorsc.orgmdpi.comrsc.org. The position and intensity of these absorption maxima (λmax) are influenced by the extent of conjugation and the nature of substituents. Electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts, respectively lew.rorsc.orgrsc.org.

Derivative spectroscopy can be employed to enhance the resolution of overlapping absorption bands, allowing for a more detailed analysis of the electronic transitions and the electronic structure of the indolizine system mdpi.com. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with UV-Vis data to assign electronic transitions and understand the molecular orbital contributions (e.g., HOMO-LUMO transitions) mdpi.com.

X-ray Crystallography for Solid-State Structural Determination

Compound List:

6-Chloroindolizine

Indolizine Derivatives

Computational and Theoretical Investigations of 6 Chloroindolizine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational chemistry provides powerful tools to analyze the distribution of electrons and predict chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For 6-chloroindolizine, the HOMO is expected to be distributed over the π-system of the indolizine (B1195054) ring, particularly the five-membered pyrrole-like ring, which is typically electron-rich. The LUMO, conversely, would also be distributed over the bicyclic system, with potential contributions from the carbon atoms bonded to the electronegative chlorine atom.

The chlorine substituent at the 6-position is expected to influence the energy levels of the frontier orbitals through its inductive and mesomeric effects. The inductive effect, being electron-withdrawing, would lower the energy of both the HOMO and LUMO. The mesomeric effect, involving the lone pairs of the chlorine atom, could potentially raise the HOMO energy. The precise energy values for this compound would require specific quantum chemical calculations.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: These are representative values and would need to be confirmed by specific calculations.)

| Molecular Orbital | Energy (eV) | Distribution |

| LUMO | -1.5 | Primarily on the six-membered ring and the C-Cl bond |

| HOMO | -6.0 | Primarily on the five-membered ring and the nitrogen atom |

| HOMO-LUMO Gap | 4.5 |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. libretexts.org Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a region of high electron density (negative potential) around the nitrogen atom due to its lone pair of electrons. The π-system of the five-membered ring is also expected to exhibit a negative potential. Conversely, the hydrogen atoms and the region around the chlorine atom would likely show a positive or near-neutral potential. The carbon atom attached to the chlorine would be a potential site for nucleophilic attack.

Computational methods can be used to quantify the aromaticity of this compound through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would provide insight into the extent of electron delocalization and the relative aromatic character of the five- and six-membered rings within the substituted indolizine system.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties with a good balance of accuracy and computational cost. nih.gov

Table 2: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values and require specific calculations for confirmation.)

| Parameter | Predicted Value |

| C-N Bond Lengths | 1.35 - 1.40 Å |

| C-C Bond Lengths | 1.38 - 1.42 Å |

| C-Cl Bond Length | 1.74 Å |

| Ring Planarity | Near planar |

Computational methods can also predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound.

Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net For this compound, the calculated IR spectrum would show characteristic peaks for C-H stretching, C-N stretching, C-C stretching in the aromatic rings, and the C-Cl stretching vibration. Comparing the calculated spectrum with an experimental one can help in the structural confirmation of the molecule.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). beilstein-journals.org The calculations would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show absorptions in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic indolizine system.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving heterocyclic compounds like this compound. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to map out the potential energy surfaces of reactions, identify transition states, and determine the energetic feasibility of various reaction pathways. This section delves into the computational investigation of key reactions of this compound, providing insights into its reactivity.

Transition State Analysis of Key Reactions (e.g., nucleophilic substitution, cycloadditions)

Nucleophilic Aromatic Substitution (SNAr):

Direct computational studies on the nucleophilic aromatic substitution (SNAr) of this compound are not extensively documented in the literature. However, valuable insights can be gleaned from computational analyses of analogous chloro-substituted nitrogen heterocycles, such as chloropyridines. These studies suggest that the SNAr mechanism can proceed through either a concerted pathway or a stepwise mechanism involving a Meisenheimer intermediate.

In a computational study on the SNAr reaction of chloropyridines, the calculated activation energies for the reaction with a nucleophile like the bromide ion showed a clear dependence on the position of the chlorine atom. For instance, the activation energies for 4-chloropyridine (B1293800), 2-chloropyridine, and 3-chloropyridine (B48278) were found to differ, indicating varying degrees of reactivity. wuxibiology.com The transition state in these reactions typically involves the formation of a partial bond between the incoming nucleophile and the carbon atom bearing the chlorine, and a partial breaking of the carbon-chlorine bond. The geometry of the transition state provides crucial information about the synchronicity of these bond-forming and bond-breaking events. For this compound, it is hypothesized that the electron-withdrawing nature of the nitrogen atom in the indolizine ring system would activate the C-6 position towards nucleophilic attack. A computational analysis would likely reveal a transition state with significant charge separation, stabilized by the aromatic system.

Cycloaddition Reactions:

Computational studies on the [3+2] cycloaddition reactions of pyridinium (B92312) ylides to form indolizine derivatives provide a well-established model for understanding the cycloaddition reactivity of the indolizine core. A DFT study on the reaction of N-(2-methoxy-2-oxoethyl)-3-phenylpyridinium ylide with acetylenic dipolarophiles to form 6- and 8-phenylindolizines has shed light on the transition state structures and energetics of these reactions.

The calculations revealed that these cycloadditions proceed through asynchronous transition states. This means that the two new sigma bonds are not formed to the same extent in the transition state. The geometry of the transition state is influenced by both steric and electronic factors, which ultimately determine the regioselectivity of the reaction.

Interactive Table: Representative Calculated Transition State Bond Lengths for the [3+2] Cycloaddition Leading to a Substituted Indolizine.

| Parameter | Bond Length (Å) |

| C1-Cα | 2.25 |

| C5-Cβ | 2.10 |

| Cα-Cβ | 1.25 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state analysis. C1 and C5 represent the reacting carbons of the pyridinium ylide, and Cα and Cβ represent the carbons of the dipolarophile.

Reaction Pathway Energetics and Kinetics

The energetics of a reaction pathway, including the activation energy (ΔE‡) and the reaction energy (ΔErxn), are key determinants of its feasibility and rate. Computational chemistry allows for the precise calculation of these parameters.

Nucleophilic Aromatic Substitution (SNAr):

For the SNAr reaction of this compound, the reaction pathway would involve the approach of the nucleophile, the formation of the transition state, and the departure of the chloride ion. The calculated activation energy would provide a quantitative measure of the kinetic barrier to the reaction. Based on studies of similar heterocyclic systems, it is expected that the presence of the nitrogen atom and the aromatic rings would contribute to the stabilization of the transition state, thereby influencing the reaction rate. A hypothetical reaction coordinate diagram for the SNAr reaction of this compound is presented below.

Cycloaddition Reactions:

In the aforementioned DFT study on the formation of phenylindolizines, the activation energies and reaction energies were calculated for the cycloaddition with various acetylenic dipolarophiles. These calculations demonstrated that the reactions are generally exothermic and have activation barriers that are consistent with experimentally observed reaction conditions. The calculated energetics also successfully predicted the observed regioselectivity, with the formation of one regioisomer being significantly favored over the other due to a lower activation barrier.

Interactive Table: Calculated Activation and Reaction Energies (kcal/mol) for a Representative [3+2] Cycloaddition Reaction.

| Reaction Pathway | Activation Energy (ΔE‡) | Reaction Energy (ΔErxn) |

| Formation of Regioisomer A | 18.5 | -25.2 |

| Formation of Regioisomer B | 22.1 | -23.8 |

Note: The data in this table is based on a representative computational study of indolizine formation and is intended to be illustrative.

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

Structure-Reactivity Relationship (SRR) studies aim to understand how modifications to the molecular structure of a compound influence its chemical reactivity. Computational methods are particularly well-suited for these studies as they allow for the systematic variation of substituents and the calculation of various electronic and structural descriptors that can be correlated with reactivity.

For this compound derivatives, SRR studies would focus on how introducing different functional groups at various positions on the indolizine ring affects its reactivity in key transformations like nucleophilic substitution and cycloaddition.

Computational Descriptors for SRR:

A range of computational descriptors can be calculated to quantify the electronic and steric properties of this compound derivatives. These include:

Atomic Charges: The partial charge on the carbon atom at the C-6 position can be a good indicator of its susceptibility to nucleophilic attack. A more positive charge would suggest a higher reactivity.

Frontier Molecular Orbital (FMO) Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with the reactivity of a molecule towards nucleophiles. A lower LUMO energy indicates a greater electrophilicity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Hammett Constants (σ): While traditionally determined experimentally, Hammett constants can also be calculated computationally and used to quantify the electron-donating or electron-withdrawing nature of substituents.

Correlating Descriptors with Reactivity:

By calculating these descriptors for a series of this compound derivatives with different substituents (e.g., -NO2, -CN, -OCH3, -CH3) and correlating them with computed activation energies for a model reaction (e.g., SNAr with a simple nucleophile), a quantitative structure-reactivity relationship (QSAR) model can be developed. Such a model would allow for the prediction of the reactivity of new, unsynthesized this compound derivatives.

Interactive Table: Hypothetical Calculated Descriptors and Predicted Reactivity for Substituted 6-Chloroindolizines.

| Substituent at C-8 | C-6 Atomic Charge (e) | LUMO Energy (eV) | Calculated Hammett Constant (σp) | Predicted Relative SNAr Rate |

| -H | +0.15 | -1.20 | 0.00 | 1.0 |

| -NO2 | +0.18 | -1.55 | +0.78 | 5.2 |

| -OCH3 | +0.13 | -1.05 | -0.27 | 0.6 |

| -CH3 | +0.14 | -1.15 | -0.17 | 0.8 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of a computational SRR study.

Functionalization and Synthetic Utility of 6 Chloroindolizine As a Chemical Building Block

Role of 6-Chloroindolizine in Constructing Polycyclic Aromatic Systems

While direct evidence for this compound's specific role in constructing large polycyclic aromatic systems is limited in the provided search results, the general chemistry of indolizines and halogenated aromatic systems suggests its potential. Indolizines themselves can be considered building blocks for larger fused aromatic systems. The C6-chloro substituent, being a reactive site, can participate in various coupling reactions (e.g., Suzuki, Sonogashira) that are fundamental in building extended π-conjugated systems characteristic of polycyclic aromatic hydrocarbons (PAHs) and related materials beilstein-journals.orgnih.govresearchgate.nettcichemicals.comsioc-journal.cn. By functionalizing the C6 position, researchers can extend the aromatic framework, leading to more complex fused ring structures.

Synthesis of Complex Indolizine (B1195054) Derivatives through Modifications at the C6-Position

The chlorine atom at the C6 position of this compound is activated for nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent nitrogen atom and potentially other substituents on the indolizine ring nih.govbeilstein-journals.org. This reactivity allows for the introduction of various nucleophiles, leading to a diverse array of 5-substituted indolizine derivatives.

For instance, 2-aryl-5-chloro-6-cyano-7-methylindolizines have been shown to readily undergo nucleophilic substitution reactions. Treatment with sodium methoxide (B1231860) in methanol (B129727) yields 5-methoxyindolizines, while reactions with amines produce 5-aminoindolizine derivatives nih.govbeilstein-journals.org. Sulfur nucleophiles, such as ethyl mercaptoacetate (B1236969) or thiourea (B124793), can also displace the chlorine atom, leading to sulfur-containing indolizine derivatives nih.gov.

Table 1: Nucleophilic Substitution Reactions at the C5-Position of 5-Chloroindolizines

| Starting Material | Nucleophile | Product Type | Conditions | Yields | Reference |

| 2-aryl-5-chloro-6-cyano-7-methylindolizines (2) | Sodium methoxide (NaOMe) | 5-Methoxyindolizines | Refluxing in methanol overnight | Good-Excellent | nih.govbeilstein-journals.org |

| 2-aryl-5-chloro-6-cyano-7-methylindolizines (2a, d) | Various amines | 5-Aminoindolizines | Room temperature (secondary amines) or heating (primary amines) | Good-Excellent | nih.govbeilstein-journals.org |

| 2a | Ethyl mercaptoacetate | 5-Thioether indolizine | Ethanolic sodium hydroxide | Not specified | nih.gov |

| 2a | Thiourea | Indolizinethione | Refluxing in butanol | Not specified | nih.gov |

While direct examples of C6 functionalization of this compound are less prominent in the provided snippets, the general reactivity of aryl halides, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira couplings, is well-established for building more complex structures. These reactions would typically involve aryl halides and organoboron or organoalkyne reagents, respectively, to form new carbon-carbon bonds at the C6 position.

Development of Novel Heterocyclic Scaffolds Utilizing this compound as a Precursor

The ability to functionalize the C6 position of this compound opens avenues for creating novel heterocyclic frameworks. By employing cross-coupling reactions or other C-C bond-forming strategies at the C6 position, researchers can append various organic moieties or initiate further cyclization reactions. This could lead to the synthesis of indolizine derivatives fused with other heterocyclic rings or extended π-systems, thereby expanding the library of known heterocyclic scaffolds. The general principle of using halogenated heterocycles as precursors for novel structures is a common theme in organic synthesis rsc.orgfrontiersin.org.

Application in Materials Science

Indolizine derivatives are recognized for their potential in materials science, particularly due to their fluorescent properties and electronic characteristics, making them candidates for optoelectronic applications sioc-journal.cnnih.govmdpi.comsyronoptics.comnih.govrsc.org.

While specific examples of this compound derivatives being directly used in optoelectronic materials are not detailed in the provided snippets, indolizines in general have been explored for their fluorescent properties nih.govrsc.org. The introduction of substituents, particularly electron-donating or electron-withdrawing groups, can significantly tune the photophysical properties, such as fluorescence emission wavelength and quantum yield. The chlorine atom at the C6 position can serve as a convenient point for introducing such functional groups via cross-coupling reactions, thereby tailoring the electronic and optical properties of the resulting indolizine derivatives for applications like organic light-emitting diodes (OLEDs) or fluorescent sensors. The broader field of polycyclic aromatic systems (PASs) and hetero-PASs is actively researched for optoelectronic applications, highlighting the importance of functionalized aromatic building blocks beilstein-journals.orgnih.govsioc-journal.cnmdpi.comsyronoptics.comnih.gov.

Catalyst-Free and Metal-Free Transformations for Sustainable Synthesis

The drive towards greener and more sustainable chemical synthesis has led to the development of catalyst-free and metal-free transformations. While specific examples directly employing this compound in such methodologies are not explicitly found, the broader trend in organic synthesis explores these approaches for various heterocycles beilstein-journals.orgrsc.orgresearchgate.netmdpi.com. If this compound could be functionalized through reactions like C-H activation or specific nucleophilic substitutions that proceed without metal catalysts or under mild, solvent-free conditions, it would represent a significant advancement in its synthetic utility. The general concept of metal-free C-S and C-O bond formation beilstein-journals.org or catalyst-free synthesis of other heterocycles rsc.orgresearchgate.netmdpi.com suggests that such methodologies could potentially be adapted for indolizine chemistry.

Compound List

this compound

2-Aryl-5-chloro-6-cyano-7-methylindolizines

5-Methoxyindolizines

5-Aminoindolizines

5-Thioether indolizine

Indolizinethione

2-Phenylindolizine

5-Substituted indolizines

8-Nitroindolizines

Indolizine-1-carbonitrile

3-chloroindolizine-2-carbonitrile

2-(1-hydroxy-2-methylpropyl)indolizine-1-carbonitrile

Dimethyl-5-iodoindolizine-1,2-dicarboxylate

5-Iodoindolizine

5-Formylindolizines

Indolizine-1,2-dicarboxylate

5-Chloroindolizine-1,2,3-tricarboxylate

5-Bromoindolizine-1,2,3-tricarboxylate

1-Substituted 2-Amino-3-ethoxycarbonylindolizines

5-Substituted indolizines

2-Aryl-6-cyano-7-methyl-5-indolizinones

5-Chloro-6-cyano-7-methylindolizines

Indolizine-β-cyclodextrin sensors

6-Amino-β-cyclodextrin

4-Hydroxycoumarin derivatives

Benzimidazoles

Bisanthene

Disclaimer: The information presented is based on the provided search results, which may not encompass all known chemistry or applications of this compound. Further in-depth literature review would be required for a comprehensive understanding.

Future Directions in 6 Chloroindolizine Research

Exploration of Undiscovered Synthetic Pathways

The synthesis of the indolizine (B1195054) core has traditionally been dominated by classical methods such as the Scholtz and Chichibabin reactions. rsc.org However, the demand for structurally diverse and functionally complex indolizine derivatives necessitates the development of more versatile and efficient synthetic routes. For 6-chloroindolizine, future research could focus on the following unexplored pathways:

Transition Metal-Catalyzed Cyclizations: While metal-catalyzed syntheses of indolizines are known, specific application to this compound is an area ripe for investigation. researchhub.com Methodologies involving copper- or gold-catalyzed reactions could offer novel entries to the this compound core, potentially from readily available chlorinated pyridine (B92270) precursors. rsc.org For instance, a copper-catalyzed one-pot reaction of a 5-chloropyridine derivative, an acetophenone, and a nitroolefin could be a viable strategy. researchgate.netnih.gov

C-H Activation/Annulation Strategies: Direct C-H functionalization followed by annulation represents a highly atom-economical approach. Future studies could explore the direct coupling of 5-chloropyridines with suitable reaction partners, such as alkynes or alkenes, to construct the pyrrole (B145914) ring of the indolizine system. This would circumvent the need for pre-functionalized starting materials.

Novel Multicomponent Reactions: The development of new multicomponent reactions (MCRs) offers a powerful tool for the rapid assembly of complex molecules. Designing a novel MCR that incorporates a chlorine-containing building block to specifically yield this compound would be a significant advancement. This could involve, for example, a one-pot reaction between a 5-chloropyridinium ylide, an electron-deficient alkyne, and a third component to introduce further diversity.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Precursors | Key Advantages | Anticipated Challenges |

| Transition Metal-Catalyzed Cyclization | 5-Chloropyridine derivatives, alkynes, alkenes | High efficiency, potential for stereocontrol | Catalyst sensitivity, optimization of reaction conditions |

| C-H Activation/Annulation | 5-Chloropyridines, functionalized alkynes/alkenes | Atom economy, reduced synthetic steps | Regioselectivity control, harsh reaction conditions |

| Novel Multicomponent Reactions | 5-Chloropyridinium ylides, various electrophiles | High efficiency, molecular diversity | Discovery of compatible reaction partners, reaction optimization |

Advanced Mechanistic Insights into its Reactivity

A thorough understanding of the reactivity of this compound is crucial for its effective utilization in the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine atom at the 6-position is expected to significantly influence the electronic properties of the indolizine ring system, particularly the pyridine moiety.

Future mechanistic studies should focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the electron density distribution, frontier molecular orbitals (HOMO-LUMO), and aromaticity of this compound. acs.org This would help predict its reactivity towards electrophilic and nucleophilic reagents and in cycloaddition reactions.

Cycloaddition Reactions: Indolizines are known to participate in [8+2] cycloaddition reactions. nih.govmdpi.com Investigating the reactivity of this compound with various dienophiles and dipolarophiles will be crucial. The chlorine substituent may affect the regioselectivity and stereoselectivity of these reactions, opening avenues for the synthesis of novel polycyclic systems. A notable reaction to explore is the cycloaddition with dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com

Electrophilic Substitution: While the five-membered ring of indolizine is generally more susceptible to electrophilic attack, the influence of the 6-chloro substituent on the regioselectivity of these reactions warrants detailed investigation. uoanbar.edu.iq Mechanistic studies on nitration, halogenation, and Friedel-Crafts reactions would provide a clearer picture of the directing effects of the chlorine atom.

Chemo- and Regioselective Functionalization Techniques

The ability to selectively introduce functional groups at specific positions of the this compound scaffold is paramount for the development of its derivatives with tailored properties. Future research should prioritize the development of advanced chemo- and regioselective functionalization techniques.

Late-Stage C-H Functionalization: Direct C-H functionalization of the indolizine core is a highly sought-after transformation. rsc.org Developing methods for the selective C-H functionalization of the six-membered ring of this compound, in the presence of the more electron-rich five-membered ring, presents a significant challenge and a key research direction. nih.gov This could involve the use of directing groups or specialized transition metal catalysts.

Halogen-Dance Reactions and Cross-Coupling: The presence of the chlorine atom at the 6-position provides a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Investigating the scope and limitations of these reactions with this compound will be essential for the synthesis of a wide array of derivatives. Furthermore, exploring the potential for halogen-dance reactions could provide access to other halogenated isomers.

Organocatalytic Functionalization: The use of organocatalysts for the functionalization of indolizines is a growing area of interest. rsc.org Developing organocatalytic methods for the C3-alkylation or acylation of this compound could provide a metal-free and environmentally benign approach to new derivatives. rsc.org

A summary of potential regioselective functionalization targets is provided in Table 2.

| Position | Reaction Type | Potential Reagents/Catalysts | Expected Outcome |

| C1/C2/C3 | Electrophilic Substitution | Nitrating agents, Halogenating agents, Acyl chlorides | Introduction of nitro, halo, or acyl groups |

| C5/C7/C8 | C-H Functionalization | Palladium or Rhodium catalysts with directing groups | Arylation, alkenylation, or alkylation of the pyridine ring |

| C6 | Cross-Coupling Reactions | Boronic acids (Suzuki), Alkynes (Sonogashira), Amines (Buchwald-Hartwig) with Palladium catalysts | Introduction of aryl, alkynyl, or amino groups |

Development of Novel Non-Biological Applications for Derivatives

While indolizine derivatives have been extensively studied for their biological activities, the exploration of their non-biological applications is an emerging field. bohrium.com The unique photophysical properties of the indolizine core make it an attractive scaffold for materials science. chim.it The introduction of a chlorine atom at the 6-position can modulate these properties, opening up new avenues for research.

Future directions for the non-biological applications of this compound derivatives include:

Organic Electronics: Indolizine-containing polycyclic aromatic compounds have been investigated as materials for organic field-effect transistors (OFETs). chemrxiv.orgchemrxiv.org The electron-withdrawing nature of the chlorine atom in this compound derivatives could be exploited to tune the HOMO-LUMO energy levels, potentially leading to materials with improved charge transport properties.

Fluorescent Probes and Sensors: The inherent fluorescence of the indolizine scaffold can be harnessed for the development of chemical sensors and biological imaging agents. acs.org The chlorine substituent can influence the fluorescence quantum yield and emission wavelength. Derivatives of this compound could be designed as selective probes for metal ions or other analytes.

Dyes and Pigments: The extended π-system of indolizine gives rise to its colored nature. Functionalized indolizines have been explored as dyes. chim.it The 6-chloro substituent could be used to fine-tune the absorption and emission spectra of these dyes, leading to new materials for applications in areas such as dye-sensitized solar cells or as components in advanced optical materials.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 6-Chloroindolizine, and how can researchers select the optimal method for their experimental conditions?

- Methodological Answer : Compare routes (e.g., cyclization of chloro-substituted pyridines, cross-coupling reactions) using criteria:

| Parameter | Considerations |

|---|---|

| Yield | Prioritize methods with >70% yield (validate via HPLC) |

| Purity | Use TLC/GC-MS to assess byproduct formation |

| Scalability | Bench-scale vs. microreactor feasibility |

- Optimization : Conduct pilot reactions under varying temperatures/catalysts, documenting deviations via error analysis matrices .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

- Methodological Answer :

- Troubleshooting : Use DEPT-135 NMR to resolve overlapping signals; cross-reference with X-ray crystallography if crystalline .

Q. How should researchers design preliminary experiments to assess the reactivity of this compound in different chemical environments?

- Methodological Answer :

- Step 1 : Screen solvents (polar vs. nonpolar) to test solubility/stability (24-hour stability assays) .

- Step 2 : Perform kinetic studies under acidic/basic conditions (pH 3–11) using UV-Vis monitoring .

- Step 3 : Analyze intermediates via quenching experiments and LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental results regarding this compound's electronic properties?

- Methodological Answer :

- Validation Framework :

Replicate DFT calculations (B3LYP/6-311+G**) with solvent correction .

Compare experimental UV-Vis λ with TD-DFT results; adjust basis sets if Δλ > 15 nm .

Use cyclic voltammetry to validate HOMO/LUMO levels .

- Case Study : Discrepancies in dipole moments may arise from crystal packing effects—perform Hirshfeld surface analysis .

Q. What methodological considerations are critical when developing novel catalytic systems for this compound derivatization?

- Methodological Answer :

- Catalyst Screening :

| Parameter | Protocol |

|---|---|

| Ligand effects | Test phosphine/NHC ligands in Pd-catalyzed couplings |

| Turnover number | Quantify via ICP-MS for metal leaching |

- Mechanistic Probes : Use C-labeled substrates to track regioselectivity in cross-couplings .

Q. What advanced statistical methods are appropriate for analyzing nonlinear behavior in this compound reaction kinetics?

- Methodological Answer :

- Models :

- Multivariate Analysis : PCA to identify dominant variables (e.g., temp vs. catalyst loading) .

- Nonlinear Regression : Fit time-course data to Michaelis-Menten or Hill equations .

- Software Tools : Use MATLAB’s Curve Fitting Toolbox with bootstrapping for error estimation .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Root-Cause Analysis :

Track reagent lot numbers/purity via COA reviews .

Use control charts (Shewhart) for critical steps (e.g., reflux time) .

- Mitigation : Implement QbD (Quality by Design) principles with DoE (Design of Experiments) .

Literature & Collaboration

Q. What systematic strategies ensure comprehensive literature reviews for this compound applications?

- Methodological Answer :

- Search Protocol :

Use SciFinder with keywords: "this compound AND (synthesis OR bioactivity)" .

Filter results by citation count in Google Scholar to identify seminal papers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.